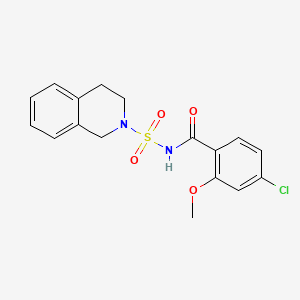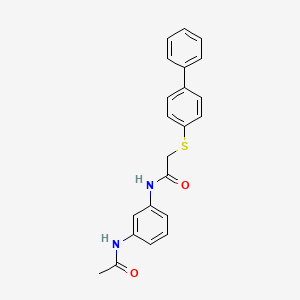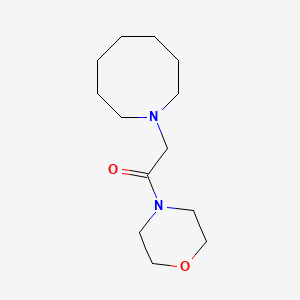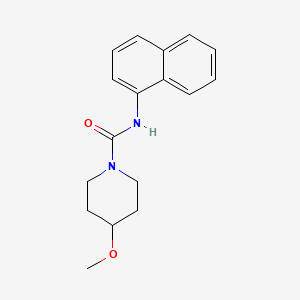
4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline sulfonamide derivatives and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide involves the inhibition of specific enzymes or proteins. For example, the compound has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site. This leads to a decrease in the production of bicarbonate ions, which are required for the growth and survival of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide depend on its target enzyme or protein. For example, the inhibition of carbonic anhydrase IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of other chemotherapeutic agents. Additionally, the compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide in lab experiments is its potent inhibitory activity against specific enzymes or proteins. This allows for the investigation of the role of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify additional targets that it can inhibit. Additionally, the development of more potent and selective analogs of this compound can lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide involves the reaction of 4-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a base to afford the desired product.
Applications De Recherche Scientifique
4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown potent inhibitory activity against various enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also shown potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-chloro-N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-10-14(18)6-7-15(16)17(21)19-25(22,23)20-9-8-12-4-2-3-5-13(12)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCPRELSVQWTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)




